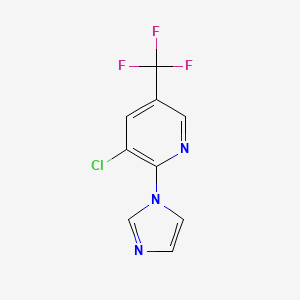

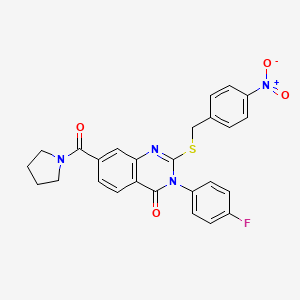

![molecular formula C8H15Cl2N3 B2556750 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride CAS No. 2470436-51-0](/img/structure/B2556750.png)

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the imidazo[1,5-a]pyridine class . Imidazo[1,5-a]pyridines are known for their wide range of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have been synthesized through condensation reactions . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Applications De Recherche Scientifique

Emissive Properties and Organic Dyes A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized, displaying intense fluorescence upon UV light excitation. These compounds, showcasing large Stokes shifts and high quantum yields, demonstrate potential as organic dyes with tunable emissive properties for applications in material science and molecular probes. The study suggests the possibility of embedding these compounds in polymeric matrices for further photophysical exploration, indicating their suitability for advanced optical applications (Marchesi, Brenna, & Ardizzoia, 2019).

Farnesyltransferase Inhibitors Research into the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system aimed at producing farnesyltransferase inhibitors revealed improved in vivo metabolic stability. These conformationally restricted analogues demonstrate the compound's potential in therapeutic applications, particularly in targeting proteins involved in cancer progression and other diseases associated with protein prenylation (Dinsmore et al., 2000).

Insecticidal Applications A study on tetrahydroimidazo[1,2-a]pyridine derivatives synthesized through a catalyst-free aza-Diels-Alder reaction reported significant insecticidal activities against pea aphids, highlighting the influence of substituents on biological activity. This research offers insights into the design of new agrochemicals, particularly noting the enhanced activity with the introduction of a fluoro group (Zhang et al., 2010).

Antifungal and Antitumor Agents Novel thiazole-based compounds have shown promising antifungal and antitumor activities, offering a new avenue for therapeutic applications. These compounds exhibited significant in vitro efficacy against various human tumor cell lines and fungi, underscoring their potential in developing new treatments for cancer and fungal infections (Ramírez et al., 2015).

DNA Binding and Apoptosis Induction Research into pyridine-based ligands and their metal complexes has unveiled their strong luminescence and potential DNA-binding capabilities, suggesting applications in cancer therapy through apoptosis induction. The selective inhibition of cancer cell growth by these complexes, especially in colon cancer cells, positions them as potential candidates for novel anticancer drugs (Haleel et al., 2014).

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;;/h6H,1-5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEFVWKGWNCGOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NC(=C2C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)

![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)